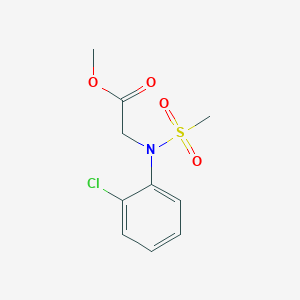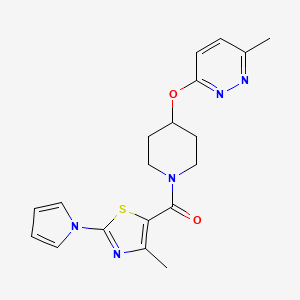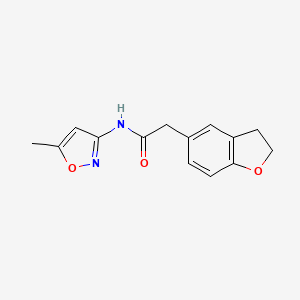
Methyl N-(2-chlorophenyl)-N-(methylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2-chlorophenyl)-N-(methylsulfonyl)glycinate, also known as glyphosate, is a widely used herbicide that has been the subject of much controversy in recent years. Glyphosate is a systemic herbicide that is absorbed by the leaves and transported to the roots, where it inhibits the production of an essential amino acid, causing the plant to die. Glyphosate is used extensively in agriculture, forestry, and landscaping, and has become one of the most commonly used herbicides in the world.
Wissenschaftliche Forschungsanwendungen
Gas Chromatography Analysis
- A study by Klaffenbach et al. (1993) focused on overcoming the thermal instability of sulfonylurea herbicides, enabling their analysis via gas chromatography. The research demonstrated the formation of stable derivatives of chlorsulfuron and metsulfuron-methyl for better analysis (Klaffenbach, Holland, & Lauren, 1993).
Synthesis of Polychlorobiphenyls
- Bergman and Wachtmeister (1978) described a one-step preparation of some methylthiopolychlorobiphenyls, leading to the characterization of methylsulfonylpolychlorobiphenyls. These compounds were characterized using various methods, including UV-absorption and mass spectrometry (Bergman & Wachtmeister, 1978).
Microsynthesis of Methyl Sulfone-Substituted Polychlorobiphenyls
- Buser, Zook, and Rappe (1992) developed a novel microsynthesis method for methyl sulfone-substituted polychlorobiphenyls (MeSO2-PCBs) and their analysis by gas chromatography/mass spectrometry. This method demonstrated the synthesis of MeSO2-PCBs via methylthio-PCBs prepared by γ irradiation (Buser, Zook, & Rappe, 1992).
Environmental and Biological Sample Analysis
- A method for separation and cleanup in determining chlorinated hydrocarbon contaminants and their methyl sulfone metabolites in biological tissues was developed by Letcher, Norstrom, and Bergman (1995). This method proved effective in determining various polychlorinated biphenyls and methyl sulfone PCBs in different biological matrices (Letcher, Norstrom, & Bergman, 1995).
Photolysis of Triarylsulfonium Salts
- Dektar and Hacker (1990) examined the photolysis of triarylsulfonium salts, including tris(4-chlorophenyl)sulfonium. The study revealed new rearrangement products, providing insights into the photolysis mechanism from the singlet excited states (Dektar & Hacker, 1990).
Permethylated Glycolipid and Polysaccharide Synthesis
- Hakomori (1964) reported on the effective and rapid permethylation of complex carbohydrates, including glycolipids and polysaccharides. This method utilized methylsulfinyl carbanion in dimethyl sulfoxide, offering good confirmation of chemical structures (Hakomori, 1964).
Methylsulfonyl Derivatives in Respiratory Tract Research
- Bergman, Brandt, and Jansson (1979) explored the deposition of polychlorobiphenyls and their metabolites in lung tissues. They identified that certain biphenyls appear in the lungs as isomeric methylsulfonyl PCBs, which has implications for respiratory health research (Bergman, Brandt, & Jansson, 1979).
Eigenschaften
IUPAC Name |
methyl 2-(2-chloro-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMCVRDRJAJDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2-chlorophenyl)-N-(methylsulfonyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2844844.png)

![4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2844846.png)

![4-[(6-Methylpyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2844851.png)


![2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2844854.png)


![3-Amino-2,5-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B2844859.png)

![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2844862.png)